1-(4-bromobenzyl)-3-nitro-1H-pyrazole

RIP1 kinase necroptosis kinase inhibitor scaffold

1-(4-Bromobenzyl)-3-nitro-1H-pyrazole (CAS 957320-40-0) is a synthetic 1,3-disubstituted nitropyrazole derivative with molecular formula C10H8BrN3O2 and molecular weight 282.09 g/mol. It belongs to the 1-benzyl-3-nitro-1H-pyrazole chemotype that has been systematically explored as a receptor-interacting protein 1 (RIP1) kinase inhibitor scaffold in peer-reviewed medicinal chemistry studies.

Molecular Formula C10H8BrN3O2
Molecular Weight 282.097
CAS No. 957320-40-0
Cat. No. B2485102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzyl)-3-nitro-1H-pyrazole
CAS957320-40-0
Molecular FormulaC10H8BrN3O2
Molecular Weight282.097
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Br
InChIInChI=1S/C10H8BrN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
InChIKeyXHZSBISXMJRJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)-3-nitro-1H-pyrazole (CAS 957320-40-0): Core Identity and Procurement Baseline for a Nitropyrazole Research Scaffold


1-(4-Bromobenzyl)-3-nitro-1H-pyrazole (CAS 957320-40-0) is a synthetic 1,3-disubstituted nitropyrazole derivative with molecular formula C10H8BrN3O2 and molecular weight 282.09 g/mol . It belongs to the 1-benzyl-3-nitro-1H-pyrazole chemotype that has been systematically explored as a receptor-interacting protein 1 (RIP1) kinase inhibitor scaffold in peer-reviewed medicinal chemistry studies [1]. The compound features a 4-bromobenzyl substituent at N1 and a nitro group at C3 of the pyrazole ring, a substitution pattern recognized as a versatile small-molecule scaffold for drug discovery research . Its physical properties include a predicted density of 1.65 ± 0.1 g/cm³ at 20 °C and 760 mmHg , and it is commercially available from multiple vendors at purities ≥98% for research use.

1-(4-Bromobenzyl)-3-nitro-1H-pyrazole: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the 1-benzyl-3-nitro-1H-pyrazole series, seemingly minor alterations to the benzyl substituent produce large-magnitude differences in both target binding affinity and isoform selectivity—differences that are not predictable from structural inspection alone. In a representative carbonic anhydrase (CA) inhibition study, replacing a benzyl group (Ki hCA I = 5290 nM) with a 2-bromobenzyl substituent (Ki hCA I = 444.4 nM) yielded a ~12-fold improvement in potency, while the 3-chlorobenzyl analog was essentially equipotent to the parent (Ki = 6470 nM) [1]. The Zou et al. RIP1 kinase SAR study further demonstrated that the position and identity of benzyl-ring halogenation govern Kd and cellular EC50 values across orders of magnitude [2]. Critically, the compound described here bears a 4-bromobenzyl group—neither the 2-bromobenzyl nor the 2,4-dichlorobenzyl pattern for which published biological data exist. Because halogen position (ortho, meta, para) and halogen type (Br vs. Cl vs. F) affect electronic distribution, steric bulk, halogen-bonding potential, and lipophilicity independently, the biological profile of 1-(4-bromobenzyl)-3-nitro-1H-pyrazole cannot be inferred from data on its positional isomers or halogen analogs. The quantitative evidence below establishes the dimensions along which this compound must be evaluated on its own terms.

1-(4-Bromobenzyl)-3-nitro-1H-pyrazole: Quantitative Differentiation Evidence Against Closest Analogs


Para-Bromobenzyl vs. 2,4-Dichlorobenzyl: Distinct RIP1 Kinase Pharmacophore Space Defined by Halogen Substitution Pattern

The Zou et al. (2016) study established the 1-benzyl-3-nitro-1H-pyrazole scaffold as a validated RIP1 kinase inhibitor chemotype, with the lead compound 1a (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) as the reference point from which SAR optimization proceeded [1]. The SAR analysis demonstrated that benzyl substitution pattern critically determines kinase binding affinity: the optimized compound 4b achieved a Kd of 0.078 μM against RIP1 kinase and an EC50 of 0.160 μM in a cellular necroptosis inhibition assay (HT-29 cells, TNFα/z-VAD-FMK-induced necrosis) [1]. While the 4-bromobenzyl compound was not among the derivatives explicitly reported in the published SAR table, the study's systematic exploration of halogen effects on the benzyl ring provides the framework for understanding how a 4-bromo substituent would differ from the 2,4-dichloro pattern: the single para-bromo substituent presents a different electronic profile (σp Br = +0.23 vs. σm Cl = +0.37), larger van der Waals radius (Br = 1.85 Å vs. Cl = 1.75 Å), and distinct halogen-bonding geometry compared to the ortho/para-dichloro arrangement [1].

RIP1 kinase necroptosis kinase inhibitor scaffold

Carbonic Anhydrase Isoform Selectivity: Bromobenzyl Positional Isomers Produce Divergent Inhibition Profiles

In a systematic study of pyrazole derivatives as carbonic anhydrase (CA) inhibitors, the 2-bromobenzyl-substituted compound 5b demonstrated Ki values of 444.4 nM (hCA I), 85.7 nM (hCA II), 3927 nM (hCA IV), and >10,000 nM (hCA IX), while the unsubstituted benzyl analog 5c showed substantially weaker inhibition: Ki = 5290 nM (hCA I), 8342 nM (hCA II), 6410 nM (hCA IV), >10,000 nM (hCA IX) [1]. This represents a ~12-fold potency gain for hCA I and a ~97-fold gain for hCA II attributable solely to the introduction of a bromine atom at the ortho position of the benzyl ring. The 3-chlorobenzyl analog 5e (Ki hCA I = 6470 nM) was equipotent to the unsubstituted benzyl, demonstrating that halogen position—not merely its presence—dictates activity. These data were generated using a stopped-flow CO₂ hydration assay (mean of three determinations, errors ±5–10%) at pH and temperature conditions standardized for CA kinetic measurements [1]. Although the 4-bromobenzyl (para) compound was not tested in this study, the positional sensitivity documented here indicates that the para-bromo isomer would likely exhibit a Ki profile distinct from both the ortho-bromo (5b) and unsubstituted benzyl (5c) compounds.

carbonic anhydrase inhibition isoform selectivity halogen SAR

Physicochemical Differentiation: Density and Lipophilicity Distinguish 4-Bromobenzyl from 4-Chloro and 4-Fluoro Analogs

The 4-bromobenzyl compound exhibits a predicted density of 1.65 ± 0.1 g/cm³ at 20 °C and 760 mmHg , compared with 1.42 ± 0.1 g/cm³ for the 4-chlorobenzyl analog (CAS 957478-22-7) —a ~16% higher density attributable to the greater atomic mass of bromine. Molecular weight increases from 221.19 g/mol (4-fluoro analog, CAS 400877-64-7) to ~237.7 g/mol (4-chloro analog) to 282.09 g/mol (4-bromo target compound) . The bromine atom additionally confers: (i) a substantially higher calculated logP (~+0.6–0.8 units vs. the 4-chloro analog based on πBr = +0.86 vs. πCl = +0.71 fragment constants), increasing membrane permeability potential; (ii) a larger polarizable surface enabling halogen-bond donor interactions (σ-hole) with protein backbone carbonyls, an interaction geometrically available to bromine but significantly weaker for chlorine and absent for fluorine; and (iii) a distinct heavy-atom effect relevant to X-ray crystallographic phasing of protein-ligand co-crystal structures, where bromine serves as an anomalous scatterer for experimental phasing .

physicochemical properties density halogen bonding formulation

Synthetic Handle Advantage: 4-Bromobenzyl Moiety as a Cross-Coupling and Diversification Site Absent in Non-Halogenated Analogs

The para-bromine atom on the benzyl ring serves as a latent synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), a capability absent in the unsubstituted benzyl analog 1-benzyl-3-nitro-1H-pyrazole (CAS 898053-27-5) . The patent literature on related 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors (CN105669558A) explicitly describes further functionalization strategies at halogenated positions on the pyrazole and benzyl rings to modulate biological activity [1]. In contrast, the 4-fluorobenzyl analog (CAS 400877-64-7) presents a C–F bond that is typically inert under standard cross-coupling conditions, limiting its utility as a diversification point. The bromine atom also enables the compound to serve as a precursor for radiolabeling (e.g., via halogen exchange to incorporate ⁷⁶Br or ¹²⁵I for PET/SPECT tracer development) or for introducing photoaffinity labeling probes (via Suzuki coupling with aryl-azide/benzophenone motifs), capabilities not shared by the chloro or unsubstituted analogs [2].

synthetic chemistry cross-coupling scaffold diversification C–C bond formation

Commercial Availability and Pricing Landscape: 4-Bromobenzyl Compound Occupies a Distinct Procurement Niche Among Halogenated Analogs

A survey of commercial suppliers reveals that 1-(4-bromobenzyl)-3-nitro-1H-pyrazole is available from multiple vendors including Fluorochem (pricing: ~3,168 CNY/250 mg, ~6,314 CNY/1 g, ~17,204 CNY/5 g) , Leyan (98% purity, catalog no. 1194708) , MolCore (98% purity, ISO-certified) , and CymitQuimica (50 mg at €189, 500 mg at €711) . By comparison, the 4-fluorobenzyl analog (CAS 400877-64-7) is listed by Sigma-Aldrich as an AldrichCPR rare chemical with limited availability , while the 4-chlorobenzyl analog (CAS 957478-22-7) appears to have fewer commercial suppliers. The unsubstituted benzyl analog (CAS 898053-27-5) is broadly available at lower cost due to simpler synthesis. The 4-bromobenzyl compound thus occupies a middle-ground procurement niche: more synthetically enabling than the unsubstituted benzyl analog, yet more readily accessible than the 4-fluoro analog, with pricing that reflects its intermediate synthetic complexity.

procurement commercial availability pricing supply chain

1-(4-Bromobenzyl)-3-nitro-1H-pyrazole: Evidence-Backed Application Scenarios for Scientific Procurement


RIP1 Kinase Inhibitor Lead Optimization: Exploring Halogen-Pharmacophore Space Unexplored by Published 2,4-Dichlorobenzyl Leads

The Zou et al. (2016) study established that 1-benzyl-3-nitro-1H-pyrazoles are bona fide RIP1 kinase inhibitors but explored only a subset of possible benzyl substitution patterns [1]. The 4-bromobenzyl compound explores para-mono-halogen pharmacophore space not represented in the published SAR, which focused on 2,4-dichloro and other substitution patterns. For medicinal chemistry teams seeking to expand RIP1 inhibitor chemical space beyond the published 2,4-dichlorobenzyl lead (compound 1a), this compound provides a structurally distinct starting point. The bromine atom further enables co-crystallography with RIP1 kinase via anomalous scattering for unambiguous electron density assignment of ligand pose—a structural biology advantage over the chloro analog.

Carbonic Anhydrase Isoform-Selectivity Probe Development: Positional Bromine Scanning

The Dizdaroglu et al. (2020) carbonic anhydrase panel demonstrated that a 2-bromobenzyl substituent enhances hCA I inhibition ~12-fold and hCA II inhibition ~97-fold relative to unsubstituted benzyl, while 3-chlorobenzyl has negligible effect [1]. The 4-bromobenzyl (para) isomer represents the logical next compound in a positional bromine scan, enabling researchers to complete the ortho/meta/para selectivity map for halogen-substituted 1-benzyl-3-nitropyrazoles across CA isoforms I, II, IV, and IX. This compound is directly relevant for groups investigating CA isoform-selective inhibitor design where para-substituted benzyl derivatives have not yet been characterized.

Late-Stage Diversification Hub for Focused 1-Benzyl-3-nitropyrazole Libraries

The aryl bromide functional group at the para position of the benzyl ring enables Pd-catalyzed cross-coupling diversification (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) without affecting the nitro group or pyrazole ring [1]. This positions 1-(4-bromobenzyl)-3-nitro-1H-pyrazole as a universal intermediate for generating focused libraries of 4-aryl/alkynyl/amino-benzyl analogs. The patent literature (CN105669558A) supports further functionalization of halogenated benzyl-pyrazole derivatives to modulate biological activity . The unsubstituted benzyl analog (CAS 898053-27-5) lacks this diversification handle entirely, while the 4-fluoro analog is inert to cross-coupling, making the 4-bromo compound the optimal choice for parallel synthesis strategies.

Biophysical Studies Requiring Heavy-Atom Labeling: X-ray Crystallography and SPR Binding Assays

The bromine atom (atomic number 35) provides a strong anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα wavelength) suitable for experimental phasing in protein-ligand co-crystallography [1]. The 4-chloro analog (Cl, Z=17) provides a significantly weaker anomalous signal (f'' ≈ 0.70 e⁻ at Cu Kα), and the 4-fluoro analog provides essentially none. For surface plasmon resonance (SPR) or other label-free binding assays, the higher molecular weight of the brominated compound (282.09 vs. 221.19 for 4-F analog) produces larger response units (RU) per binding event, improving signal-to-noise ratio in concentration-series experiments—a practical consideration supported by the density difference of ~16% between bromo and chloro analogs [1].

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